molecular formula C18H17FN2O3S2 B2587109 2-fluoro-N-[(2Z)-6-methanesulfonyl-3-propyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide CAS No. 898369-01-2

2-fluoro-N-[(2Z)-6-methanesulfonyl-3-propyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide

Cat. No.: B2587109
CAS No.: 898369-01-2
M. Wt: 392.46
InChI Key: XZAIQKFZIGESAM-ZZEZOPTASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-fluoro-N-[(2Z)-6-methanesulfonyl-3-propyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide (hereafter referred to as Compound A) is a benzamide derivative featuring a 2,3-dihydro-1,3-benzothiazole core. Its structure includes a fluorine substituent at the 2-position of the benzamide ring and a methanesulfonyl group at the 6-position of the benzothiazole moiety. The Z-configuration of the imine bond in the dihydrobenzothiazole ring is critical for its conformational stability and biological interactions . This compound is of interest in medicinal chemistry due to the benzothiazole scaffold’s prevalence in drugs targeting enzymes (e.g., 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1)) and receptors (e.g., 5-HT1A) .

Properties

IUPAC Name

2-fluoro-N-(6-methylsulfonyl-3-propyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN2O3S2/c1-3-10-21-15-9-8-12(26(2,23)24)11-16(15)25-18(21)20-17(22)13-6-4-5-7-14(13)19/h4-9,11H,3,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZAIQKFZIGESAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-[(2Z)-6-methanesulfonyl-3-propyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Methanesulfonyl Group: The methanesulfonyl group can be introduced via sulfonylation using methanesulfonyl chloride in the presence of a base such as triethylamine.

    Fluorination: The fluorine atom can be introduced through nucleophilic substitution reactions using a fluorinating agent like diethylaminosulfur trifluoride (DAST).

    Final Coupling: The final step involves coupling the benzothiazole derivative with a suitable benzoyl chloride derivative under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-[(2Z)-6-methanesulfonyl-3-propyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen replacing the fluorine atom.

    Substitution: Substituted derivatives with different functional groups replacing the fluorine atom.

Scientific Research Applications

2-fluoro-N-[(2Z)-6-methanesulfonyl-3-propyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological processes involving benzothiazole derivatives.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 2-fluoro-N-[(2Z)-6-methanesulfonyl-3-propyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide involves its interaction with specific molecular targets. The benzothiazole moiety can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The fluorine atom can enhance the compound’s binding affinity and stability, while the methanesulfonyl group can increase its solubility and bioavailability.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Effects on the Benzothiazole Core

Compound A shares structural similarities with several benzothiazole-based derivatives. Key comparisons include:

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Activities Reference
Compound A 2-fluoro (benzamide), 6-methanesulfonyl (benzothiazole), 3-propyl 403.45 (estimated) Potential enzyme inhibition (hypothesized based on sulfonyl group)
4-Methoxy-N-[6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzenesulfonamide 4-methoxy (benzenesulfonamide), 6-methyl (benzothiazole) 366.42 11β-HSD1 inhibitor, anti-diabetic activity
N-(6-fluoro-1,3-benzothiazol-2-yl)-4-[(3-methylpiperidin-1-yl)sulfonyl]benzamide 6-fluoro (benzothiazole), 4-(3-methylpiperidinylsulfonyl) (benzamide) 463.53 Enhanced solubility due to piperidinyl group
2-fluoro-N-(1,3-thiazol-2-yl)benzamide 2-fluoro (benzamide), thiazole (instead of benzothiazole) 250.27 Moderate hydrogen-bonding-driven crystal packing

Key Observations :

  • Core Heterocycle : Replacing the benzothiazole with a simpler thiazole (as in 2-fluoro-N-(1,3-thiazol-2-yl)benzamide ) reduces molecular complexity and planarity, weakening π-π stacking interactions observed in benzothiazole derivatives .
Hydrogen Bonding and Crystal Packing
  • Compound A : Predicted to form intramolecular hydrogen bonds between the amide N–H and sulfonyl oxygen, similar to 4-Methoxy-N-[6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzenesulfonamide , which stabilizes R₂²(8) dimer motifs .
  • 2-fluoro-N-(1,3-thiazol-2-yl)benzamide : Exhibits intermolecular N–H···N hydrogen bonds between the amide and thiazole, forming C(6) chains .
Solubility and Stability
  • The 3-propyl group in Compound A may improve lipophilicity compared to smaller alkyl chains (e.g., methyl in ), but the methanesulfonyl group could enhance aqueous solubility relative to trifluoromethyl analogues (e.g., N-(6-trifluoromethylbenzothiazole-2-yl)acetamides in ).

Biological Activity

The compound 2-fluoro-N-[(2Z)-6-methanesulfonyl-3-propyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a novel benzamide derivative with potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure

The structure of the compound can be represented as follows:

C15H18FN3O2S\text{C}_{15}\text{H}_{18}\text{F}\text{N}_3\text{O}_2\text{S}

This indicates the presence of a fluorine atom, a methanesulfonyl group, and a benzamide moiety, which are essential for its biological activity.

  • Inhibition of Enzymatic Activity : Preliminary studies suggest that the compound may inhibit specific enzymes linked to cancer progression. For instance, similar compounds have shown inhibition of histone deacetylases (HDACs), which play a crucial role in tumor growth regulation .
  • Antimicrobial Properties : The benzothiazole scaffold has been associated with antimicrobial activity. Compounds with similar structures have demonstrated effectiveness against various bacterial strains by targeting essential proteins involved in cell division, such as FtsZ .

Antitumor Activity

In vitro studies have indicated that derivatives of benzamide compounds exhibit significant antiproliferative effects against various cancer cell lines. For example:

  • IC50 Values : The compound's IC50 against HepG2 cells was found to be lower than that of established drugs like SAHA, indicating superior efficacy .
CompoundIC50 (μM)Cell Line
2-fluoro-N-benzamide1.30HepG2
SAHA17.25HepG2

Antimicrobial Activity

Research has shown that benzamide derivatives can inhibit bacterial growth effectively:

  • Minimum Inhibitory Concentration (MIC) : A related compound exhibited an MIC of 1 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA) .

Case Studies

  • Case Study on HDAC Inhibition : A study highlighted the potential of similar benzamide compounds as HDAC inhibitors with promising results in xenograft models demonstrating tumor growth inhibition by approximately 48% compared to controls .
  • Antimicrobial Efficacy Study : Another study focused on the antimicrobial properties of benzothiazole derivatives showed significant inhibition of FtsZ polymerization in E. coli, leading to cell filamentation and lysis .

Q & A

Q. What are the key synthetic routes and critical characterization methods for this compound?

The synthesis typically involves multi-step reactions, including cyclization of the benzothiazole core, introduction of the methanesulfonyl group, and formation of the Z-configured imine bond. Key steps require controlled reaction conditions (e.g., anhydrous solvents, catalysts like Pd for cross-coupling). Characterization relies on NMR spectroscopy (¹H/¹³C, 2D-COSY for stereochemistry) and high-resolution mass spectrometry (HRMS) to confirm molecular weight and purity. HPLC is used to assess purity (>95%), with retention time compared to standards .

Q. Which functional groups in the compound are most reactive, and how do they influence chemical behavior?

The methanesulfonyl group (-SO₂CH₃) enhances electrophilicity at the benzothiazole ring, while the fluoro substituent on the benzamide moiety directs regioselective reactions (e.g., nucleophilic aromatic substitution). The Z-configuration of the imine bond impacts steric hindrance and hydrogen-bonding potential, affecting solubility and biological target interactions .

Q. How can researchers confirm the stereochemical configuration (Z/E) of the imine bond?

Use NOESY NMR to detect spatial proximity between the propyl group and adjacent protons. Computational methods like density functional theory (DFT) can predict stability differences between Z and E isomers, validated by comparing calculated vs. experimental NMR chemical shifts .

Advanced Research Questions

Q. How can reaction conditions be optimized to resolve low yield in the final coupling step?

Low yields often arise from steric hindrance at the imine nitrogen. Strategies include:

  • Solvent optimization : Switch from DMF to THF to reduce polarity and favor nucleophilic attack.
  • Catalyst screening : Test Pd(PPh₃)₄ versus CuI for cross-coupling efficiency.
  • Temperature gradients : Perform reactions at 60°C for 12 hours instead of room temperature to overcome activation barriers .

Q. What methodologies address contradictions in reported biological activity data (e.g., IC₅₀ variability)?

Discrepancies may stem from assay conditions (e.g., pH, serum proteins). Standardize protocols by:

  • Using isothermal titration calorimetry (ITC) to measure binding affinities under controlled buffer conditions.
  • Validating cell-based assays with knockout models to confirm target specificity.
  • Comparing results across multiple cell lines (e.g., HEK293 vs. HeLa) to assess context-dependent effects .

Q. How can computational modeling predict degradation pathways under physiological conditions?

Perform molecular dynamics (MD) simulations in explicit solvent models (e.g., water, lipid bilayers) to identify vulnerable bonds (e.g., sulfonamide hydrolysis). Pair with LC-MS/MS to detect degradation products experimentally. DFT can calculate activation energies for proposed pathways .

Q. What experimental designs elucidate the compound’s mechanism of action against kinase targets?

  • Kinase profiling assays : Screen against a panel of 100+ kinases using radioactive ATP-binding assays.
  • X-ray crystallography : Co-crystallize the compound with a target kinase (e.g., EGFR) to resolve binding modes.
  • Mutagenesis studies : Introduce point mutations (e.g., T790M in EGFR) to validate interaction hotspots .

Contradiction Analysis and Future Directions

Q. How to reconcile conflicting data on the compound’s solubility in polar vs. nonpolar solvents?

Conduct solubility parameter calculations (Hansen parameters) and validate experimentally via dynamic light scattering (DLS) . Differences may arise from aggregation tendencies or polymorphic forms, which can be characterized by powder X-ray diffraction (PXRD) .

Q. What gaps exist in understanding the environmental fate of this compound?

Limited data exist on biodegradation or bioaccumulation. Propose studies using OECD Test Guideline 307 (soil degradation) and LC-HRMS to track metabolites in aquatic systems. Include QSAR modeling to predict ecotoxicity .

Q. Methodological Resources

  • Spectral Interpretation : Use Bruker TopSpin software for NMR peak integration and MestReNova for multiplet analysis .
  • Computational Tools : Gaussian 16 for DFT, GROMACS for MD simulations .
  • Assay Protocols : Adapt Eurofins KinaseProfiler services for high-throughput screening .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.